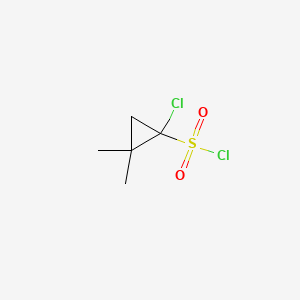
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid is a heterocyclic organic compound characterized by a fused thiophene ring and a carboxyl group This compound is known for its unique chemical structure, which includes a sulfur atom double-bonded to two oxygen atoms, forming a sulfone group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid typically involves the following steps:
Formation of the Benzothiophene Ring: The initial step involves the cyclization of a suitable precursor, such as 2-mercaptobenzoic acid, under acidic conditions to form the benzothiophene ring.
Oxidation: The benzothiophene ring is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to introduce the sulfone group, resulting in the formation of 1,1-dioxo-2,3-dihydro-1lambda6-benzothiophene.
Carboxylation: The final step involves the introduction of the carboxyl group at the fourth position of the benzothiophene ring. This can be achieved through a carboxylation reaction using carbon dioxide under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo further oxidation to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide or thiol group.
Substitution: The carboxyl group can participate in nucleophilic substitution reactions, leading to the formation of esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like thionyl chloride, acyl chlorides, and amines are used for substitution reactions.
Major Products Formed
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Sulfides and thiols.
Substitution: Esters, amides, and other substituted derivatives.
Applications De Recherche Scientifique
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mécanisme D'action
The mechanism of action of 1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfone group and carboxyl group play crucial roles in its reactivity and binding affinity to target molecules. The compound can inhibit or activate specific enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-5-carboxylic acid: Similar structure but with the carboxyl group at the fifth position.
1,1-Dioxo-2,3-dihydro-1lambda6,2-benzothiazole-6-carboxylic acid: Contains a nitrogen atom in the ring structure.
Uniqueness
1,1-Dioxo-2,3-dihydro-1lambda6-benzothiophene-4-carboxylic acid is unique due to the specific positioning of the carboxyl group at the fourth position, which influences its reactivity and potential applications. The presence of the sulfone group also contributes to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H8O4S |
|---|---|
Poids moléculaire |
212.22 g/mol |
Nom IUPAC |
1,1-dioxo-2,3-dihydro-1-benzothiophene-4-carboxylic acid |
InChI |
InChI=1S/C9H8O4S/c10-9(11)7-2-1-3-8-6(7)4-5-14(8,12)13/h1-3H,4-5H2,(H,10,11) |
Clé InChI |
HEUGXYGPIDRQFA-UHFFFAOYSA-N |
SMILES canonique |
C1CS(=O)(=O)C2=CC=CC(=C21)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{2-[(2,3-dimethylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493813.png)

![Tert-butyl 4-(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13493819.png)
![3-(Aminomethyl)spiro[3.3]heptan-1-one](/img/structure/B13493825.png)
![6-{[8-(diethylamino)-12-oxo-12H-10-oxa-5-azatetraphen-3-yl]oxy}hexanoic acid hydrochloride](/img/structure/B13493833.png)




![rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13493861.png)


![5-[(3-Amino-2,2-dimethylpropyl)-methylamino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B13493885.png)

